Ro 32-0432 hydrochloride

Description

BenchChem offers high-quality Ro 32-0432 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ro 32-0432 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

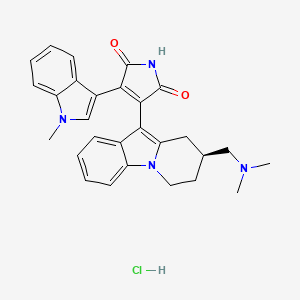

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPRASOZRZDELU-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ro 32-0432 Hydrochloride

This guide serves as an advanced technical resource for the application of Ro 32-0432 hydrochloride , a selective Protein Kinase C (PKC) inhibitor. It is designed for researchers requiring precise mechanistic understanding and validated experimental protocols.

Functional Class: Selective, ATP-competitive Protein Kinase C (PKC) Inhibitor

Primary Targets: PKC

Executive Summary & Chemical Identity

Ro 32-0432 (Bisindolylmaleimide XI hydrochloride) represents a pivotal evolution in kinase pharmacology. Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 was engineered to discriminate between PKC isoforms, specifically targeting Ca

Its structural core—a bisindolylmaleimide macrocycle—allows it to compete with ATP at the catalytic domain. Crucially, it distinguishes itself from earlier analogues (like Ro 31-8220) by possessing oral bioavailability , making it a standard-bearer for in vivo studies of T-cell mediated autoimmunity.

| Chemical Property | Specification |

| CAS Number | 151342-35-7 |

| Molecular Formula | |

| Molecular Weight | 489.01 g/mol |

| Solubility | Soluble in DMSO (up to 25 mM); Water (poor) |

| Appearance | Orange to Red Solid (Light Sensitive) |

Mechanism of Action: Isoform Selectivity & Signal Transduction

Ro 32-0432 functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of the PKC catalytic domain, preventing the phosphotransfer required for downstream signal propagation.

2.1 The Selectivity Profile

The compound exhibits a clear rank-order potency, favoring cPKC isoforms. This selectivity is critical for researchers aiming to isolate the effects of PKC

Table 1: Inhibitory Potency (IC

| Target Isoform | Classification | IC | Selectivity Ratio (vs. PKC |

| PKC | Conventional (cPKC) | 9 nM | 1.0x (Reference) |

| PKC | Conventional (cPKC) | 28 nM | ~3.1x |

| PKC | Conventional (cPKC) | 31 nM | ~3.4x |

| PKC | Conventional (cPKC) | 37 nM | ~4.1x |

| PKC | Novel (nPKC) | 108 nM | ~12.0x |

2.2 Pathway Blockade: T-Cell Activation

The primary utility of Ro 32-0432 is the blockade of T-cell activation.[1][2][3] Upon T-cell Receptor (TCR) stimulation, Phospholipase C-

Figure 1: Signal Transduction Blockade. Ro 32-0432 inhibits the PKC node, preventing downstream NF-AT translocation and IL-2 synthesis.

Experimental Application Guide

This section details self-validating protocols for using Ro 32-0432 in cellular assays.

3.1 Reconstitution & Storage

-

Solvent: Reconstitute in high-grade DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 10 mM stock solution (4.89 mg/mL).

-

Stability: Aliquot immediately into light-protective amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

-

Precipitation Warning: Do not dissolve directly in aqueous buffers. Dilute the DMSO stock into the culture medium immediately prior to use.

3.2 Validated In Vitro Protocol: T-Cell Inhibition

Objective: Determine the IC

-

Preparation: Cultivate Jurkat cells in RPMI-1640 + 10% FBS.

-

Seeding: Plate cells at

cells/mL in 96-well plates. -

Inhibitor Treatment (Critical Step):

-

Add Ro 32-0432 prior to stimulation to compete with ATP effectively.

-

Pre-incubation time: 45–60 minutes at 37°C.

-

Dosing: Serial dilutions from 10 nM to 10

M. (Note: Cellular IC

-

-

Stimulation: Induce pathway activation using PMA (10 ng/mL) + Ionomycin (0.5

M) OR Anti-CD3/CD28 antibodies. -

Readout: Harvest supernatants after 24 hours for IL-2 ELISA.

Figure 2: Experimental Workflow. The 60-minute pre-incubation (Step 3) is essential for the inhibitor to equilibrate within the cell and bind the kinase pocket before ATP demand spikes during stimulation.

Therapeutic Implications & In Vivo Utility

Ro 32-0432 is distinguished by its oral activity , a rarity among early bisindolylmaleimides.

-

Autoimmunity: In Adjuvant-Induced Arthritis (AIA) rat models, Ro 32-0432 (administered orally) significantly reduced paw swelling and secondary inflammation, validating the blockade of T-cell driven responses in vivo [1].[1]

-

Cardiology: Recent studies have utilized Ro 32-0432 to implicate PKC

in the regulation of Nox5 (NADPH Oxidase 5), linking PKC activity to superoxide production in cardiovascular disease models [2].[5] -

Limitations: While selective for cPKC, at high concentrations (>5

M), specificity erodes, and inhibition of PKC

References

-

Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[1][2][3][6][7][8] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[2][3][8][9]

-

Jorkasky, D. K., et al. (2005). "Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms.

specificity in Nox5 regulation). -

Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294, 335-337.[2][7][8]

Sources

- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ovid.com [ovid.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]

- 6. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

- 7. rndsystems.com [rndsystems.com]

- 8. protein kinase C gamma | Alpha subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medkoo.com [medkoo.com]

Technical Guide: Biological Activity and Application of (S)-Ro 32-0432

Executive Summary

(S)-Ro 32-0432 is a bisindolylmaleimide-derived, ATP-competitive inhibitor of Protein Kinase C (PKC).[1] Distinguished by its oral bioavailability and cell permeability, it exhibits a selectivity profile favoring conventional calcium-dependent PKC isoforms (cPKC:

This guide details the compound's pharmacological profile, mechanism of action in T-cell signaling, and validated experimental protocols for its use in drug discovery and immunological research.

Part 1: Pharmacology & Mechanism of Action

Chemical Biology

(S)-Ro 32-0432 functions by competing with ATP for the nucleotide-binding site on the kinase domain of PKC. Unlike staurosporine, which is a non-selective kinase inhibitor, the bisindolylmaleimide structure of Ro 32-0432 confers specificity toward PKC isoforms.

Isoform Selectivity Profile

The compound displays a hierarchical inhibition profile. It is most potent against PKC

Table 1: Inhibitory Potency (IC

| Isoform Class | Isoform | IC | Selectivity Note |

| Conventional (cPKC) | PKC | 9.3 | Primary Target |

| PKC | 28.0 | High Potency | |

| PKC | 31.0 | High Potency | |

| PKC | 37.0 | High Potency | |

| Novel (nPKC) | PKC | 108.0 | ~10-fold less potent than PKC |

| Atypical (aPKC) | PKC | >1000 | Weak / Negligible inhibition |

Note: Selectivity ratios indicate a ~10-fold preference for PKC

Mechanism in T-Cell Activation

T-cell activation requires two distinct signals: T-cell receptor (TCR) engagement and co-stimulation. PKC

-

Blockade Point: (S)-Ro 32-0432 inhibits the early-phase activation events. It blocks the phosphorylation of downstream substrates required for the nuclear translocation of transcription factors NF-

B and NF-AT. -

Functional Consequence: This inhibition results in the suppression of Interleukin-2 (IL-2) secretion and CD25 (IL-2 Receptor) expression. Crucially, the compound does not inhibit the proliferation of T-cells that have already been stimulated to express IL-2 receptors, indicating it acts specifically on the induction phase rather than the effector phase.

Part 2: Pathway Visualization

The following diagram illustrates the specific intervention point of (S)-Ro 32-0432 within the T-Cell Receptor (TCR) signaling cascade.

Caption: Figure 1. Mechanism of Action. (S)-Ro 32-0432 blocks the ATP binding site of activated cPKC isoforms, preventing downstream phosphorylation of the IKK complex and subsequent cytokine gene transcription.

Part 3: Biological Activity Profile

In Vitro Activity[2][3]

-

T-Cell Proliferation: Inhibits anti-CD3/PMA-induced proliferation with an IC

range of 30–100 nM in human peripheral blood T-cells.[2] -

Oxidative Stress Signaling: Prevents the nuclear localization of Nrf2 in HepG2 cells, demonstrating a role for PKC in antioxidant response element (ARE) regulation.

-

Nox5 Regulation: Attenuates PMA-dependent increases in NADPH Oxidase 5 (Nox5) activity by inhibiting the direct phosphorylation of Ser498 on Nox5.[3]

In Vivo Efficacy

(S)-Ro 32-0432 is notable for its systemic efficacy in rodent models of inflammation and autoimmunity.[4]

Table 2: In Vivo Efficacy Models

| Disease Model | Species | Dosage / Route | Observed Effect |

| Adjuvant Arthritis | Rat | 50 mg/kg (Oral) | Inhibition of secondary phase paw swelling (systemic immune response).[5] |

| Autoimmune Myocarditis | Rat | 1 mg/kg (i.p.)[6][7] | Reduced heart weight/body weight ratio; inhibition of MARCKS phosphorylation.[6] |

| Heart Failure | Mouse | 1-10 mg/kg (Oral) | Increased cardiac contractility; restored pump function in PKC |

| Phorbol Ester Edema | Rat | 10-50 mg/kg (Oral) | Dose-dependent reduction in acute paw swelling. |

Part 4: Experimental Protocols

Reconstitution and Storage

-

Solvent: Dimethyl sulfoxide (DMSO).[7]

-

Solubility: Soluble up to 10 mg/mL in DMSO.[8] Poorly soluble in water (<1 mg/mL).

-

Storage: Store solid at +4°C. Store stock solutions (in DMSO) at -20°C for up to 4 months. Avoid repeated freeze-thaw cycles.

Protocol: Inhibition of T-Cell Activation (In Vitro)

Objective: To measure the potency of (S)-Ro 32-0432 in blocking IL-2 secretion in Jurkat T-cells.

Materials:

-

Jurkat E6-1 cells.

-

RPMI-1640 medium + 10% FBS.

-

Stimulants: PMA (10 ng/mL) and Ionomycin (1

M) OR Anti-CD3 antibody. -

(S)-Ro 32-0432 Stock (10 mM in DMSO).

-

ELISA kit for human IL-2.

Workflow:

-

Cell Prep: Resuspend Jurkat cells at

cells/mL in fresh medium. -

Pre-incubation: Aliquot cells into 96-well plates (100

L/well). Add (S)-Ro 32-0432 at serial dilutions (e.g., 0, 10, 30, 100, 300, 1000 nM).-

Control: DMSO vehicle control (final concentration <0.1%).

-

Duration: Incubate for 30–60 minutes at 37°C before stimulation.

-

-

Stimulation: Add PMA/Ionomycin or Anti-CD3 to appropriate wells.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Harvest: Centrifuge plate (300 x g, 5 min). Collect supernatant.

-

Analysis: Quantify IL-2 levels using ELISA. Calculate IC

using non-linear regression.

Protocol: In Vivo Administration (Autoimmune Myocarditis Model)

Objective: To assess therapeutic efficacy in Experimental Autoimmune Myocarditis (EAM).

Preparation:

-

Dissolve (S)-Ro 32-0432 in DMSO to a concentration of 3 mg/mL.[6]

-

Further dilute in sterile saline if required (ensure precipitation does not occur; co-solvents like PEG400 may be used if higher volumes are needed).

Dosing Regimen:

-

Induction: Induce EAM in Lewis rats (Day 0) via immunization with cardiac myosin.[6]

-

Treatment Phase: Begin treatment on Day 14 (onset of inflammation).

-

Administration: Inject 1 mg/kg intraperitoneally (i.p.) every 48 hours (Day 14, 16, 18).

-

Endpoint: Sacrifice on Day 21. Measure Heart Weight/Body Weight ratio and perform histology.

Part 5: Experimental Workflow Visualization

Caption: Figure 2.[9] In Vitro Assay Workflow. Step-by-step process for evaluating PKC inhibition efficacy in T-cell culture systems.

References

-

Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[10][11] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[11] Link

-

Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337. Link

-

Zhong, L., et al. (2017). Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats. Oncotarget, 8(39), 66075–66086. Link

-

Hambleton, M., et al. (2006). Pharmacological- and Gene Therapy-Based Inhibition of Protein Kinase C

/ -

Panday, A., et al. (2015). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. PLOS ONE, 10(2), e0119303. Link

-

Huang, H. C., et al. (2002). Regulation of the antioxidant response element by protein kinase C-mediated phosphorylation of NF-E2-related factor 2. Oncogene, 21, 7467–7476. Link

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]

- 4. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

- 8. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact | PLOS One [journals.plos.org]

- 11. Regulation of T-cell-receptor-stimulated bivalent-cation entry in Jurkat E6 cells: role of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Ro 32-0432: A Bisindolylmaleimide Inhibitor of Protein Kinase C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting a Central Signaling Node

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration.[1] The dysregulation of PKC signaling has been implicated in the pathophysiology of numerous diseases, most notably cancer, autoimmune disorders, and cardiovascular conditions. This central role has rendered PKC an attractive, albeit challenging, target for therapeutic intervention. Ro 32-0432 hydrochloride, a potent and selective inhibitor of PKC, emerged from a dedicated medicinal chemistry effort to dissect and modulate this critical signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ro 32-0432, offering valuable insights for researchers and drug development professionals in the field of kinase inhibition.

The Discovery of Ro 32-0432: A Journey of Rational Design

The development of Ro 32-0432 is a compelling case study in rational drug design, building upon the structural scaffold of the natural product staurosporine, a potent but non-selective kinase inhibitor. Initial research at Roche Products Ltd. focused on the bisindolylmaleimide core, which mimics the indolocarbazole structure of staurosporine and serves as a competitive inhibitor at the ATP-binding site of PKC.[1]

Early bisindolylmaleimide analogs, while demonstrating improved selectivity for PKC over other kinases, still lacked the desired potency and isoform specificity. The breakthrough in the development of Ro 32-0432 came from a systematic exploration of the structure-activity relationships (SAR) of the side chains attached to the maleimide nitrogen.[1] Molecular modeling, guided by the putative structure of the PKC active site, suggested that incorporating a conformationally restricted cationic side chain could enhance binding affinity and selectivity.[1] This led to the design and synthesis of a series of analogs with a tetrahydropyrido[1,2-a]indole moiety. This structural innovation was intended to correctly position a basic dimethylamino group to interact with a putative anionic region within the kinase domain, thereby increasing potency. Ro 32-0432 emerged from this series as a lead candidate, exhibiting high affinity for conventional PKC isoforms, particularly PKCα, and demonstrating oral bioavailability and in vivo efficacy in models of T-cell activation and inflammation.[1][2]

Chemical Synthesis of Ro 32-0432 Hydrochloride

The synthesis of Ro 32-0432 hydrochloride is a multi-step process that can be conceptually divided into two main parts: the construction of the key heterocyclic side chain, 8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indole, and its subsequent coupling with a suitable indole derivative to form the bisindolylmaleimide core. The following protocol is a plausible synthetic route based on established methodologies for the synthesis of bisindolylmaleimides and related heterocyclic systems.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indole

Step 1: Fischer Indole Synthesis to form the Tetrahydropyrido[1,2-a]indole Core

The synthesis would likely begin with the Fischer indole synthesis between a suitably substituted phenylhydrazine and a cyclic ketone to construct the basic tricyclic framework.

-

Protocol:

-

React 4-bromophenylhydrazine hydrochloride with 2-piperidone under acidic conditions (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid) at elevated temperatures.

-

The reaction will proceed via the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield 3-bromo-6,7,8,9-tetrahydropyrido[1,2-a]indole.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl substituent can be introduced at the 8-position via a Mannich-type reaction on a suitable precursor. This would likely involve the synthesis of an enamine or enolate from an 8-keto derivative of the tetrahydropyrido[1,2-a]indole core.

-

Protocol:

-

Protect the indole nitrogen of 3-bromo-6,7,8,9-tetrahydropyrido[1,2-a]indole with a suitable protecting group (e.g., tosyl or BOC).

-

Selectively oxidize the 8-position to a ketone.

-

Perform a Mannich reaction with dimethylamine hydrochloride and formaldehyde (Eschenmoser's salt could also be used for milder conditions) to introduce the dimethylaminomethyl group at the 8-position.

-

Reduce the ketone at the 8-position to a methylene group via a Wolff-Kishner or Clemmensen reduction.

-

Deprotect the indole nitrogen to yield 3-bromo-8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indole.

-

Purify the intermediate by column chromatography.

-

Part 2: Assembly of the Bisindolylmaleimide Core and Final Product Formation

The final assembly of Ro 32-0432 utilizes a convergent synthesis strategy, coupling the prepared side-chain-containing indole with another indole moiety through a maleimide linker. A general and efficient method for the synthesis of bisindolylmaleimides involves the condensation of an indole-3-acetamide with a methyl indole-3-glyoxylate.

Step 3: Preparation of the Indole-3-acetamide and Methyl Indole-3-glyoxylate Building Blocks

-

Protocol for 1-Methylindole-3-acetamide:

-

Treat 1-methylindole with oxalyl chloride to form the corresponding indolyl-3-glyoxylyl chloride.

-

React the glyoxylyl chloride with aqueous ammonia to yield the glyoxylamide.

-

Reduce the glyoxylamide with a suitable reducing agent (e.g., lithium aluminum hydride) to afford 1-methylindole-3-acetamide.

-

-

Protocol for Methyl (8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl)glyoxylate:

-

Protect the dimethylamino group of the previously synthesized 3-bromo-8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indole.

-

Perform a lithium-halogen exchange on the 3-bromoindole using n-butyllithium at low temperature.

-

Quench the resulting lithiated species with dimethyl oxalate to introduce the methyl glyoxylate moiety at the 3-position.

-

Deprotect the dimethylamino group.

-

Step 4: Condensation and Maleimide Ring Formation

-

Protocol:

-

In an inert atmosphere, dissolve 1-methylindole-3-acetamide and methyl (8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl)glyoxylate in anhydrous THF.

-

Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting bisindolylmaleimide (Ro 32-0432 free base) by column chromatography on silica gel.

-

Step 5: Salt Formation

-

Protocol:

-

Dissolve the purified Ro 32-0432 free base in a suitable solvent such as methanol or ethanol.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Ro 32-0432 hydrochloride as a solid.

-

Mechanism of Action: Competitive Inhibition of PKC

Ro 32-0432 functions as an ATP-competitive inhibitor of Protein Kinase C.[1] The bisindolylmaleimide scaffold occupies the ATP-binding pocket of the PKC catalytic domain, preventing the binding of ATP and subsequent phosphorylation of its downstream substrates. The selectivity of Ro 32-0432 for conventional PKC isoforms (α, βI, βII, and γ) over novel and atypical isoforms is attributed to specific interactions between the conformationally restricted side chain and residues within the active site of these particular isoforms.[4]

Pharmacological Data

Ro 32-0432 exhibits potent inhibitory activity against several PKC isoforms, with a notable preference for the conventional isoforms. The following table summarizes the reported IC50 values for Ro 32-0432 against various PKC isoforms.

| PKC Isoform | IC50 (nM) | Reference |

| PKCα | 9 | [4] |

| PKCβI | 28 | [4] |

| PKCβII | 31 | [5] |

| PKCγ | 37 | [5] |

| PKCε | 108 | [5] |

Experimental Workflow: Synthesis of Ro 32-0432 Hydrochloride

The overall synthetic strategy for Ro 32-0432 hydrochloride is a convergent approach, requiring the synthesis of two key indole-based building blocks followed by their condensation and final salt formation.

Conclusion

Ro 32-0432 hydrochloride stands as a testament to the power of rational drug design in the development of selective kinase inhibitors. Its discovery was driven by a deep understanding of the structure and function of the PKC active site, leading to a molecule with improved potency and a favorable pharmacological profile. The synthesis of Ro 32-0432, while complex, is achievable through a convergent strategy that allows for the independent preparation of key building blocks. As a valuable research tool, Ro 32-0432 continues to aid in the elucidation of PKC-mediated signaling pathways and serves as a scaffold for the development of next-generation PKC inhibitors with enhanced therapeutic potential. The insights gained from the discovery and synthesis of Ro 32-0432 remain highly relevant for medicinal chemists and drug discovery scientists working on the challenging yet rewarding task of targeting protein kinases for the treatment of human diseases.

References

- Birchall, A. M., Bishop, J., Bradshaw, D., Cline, A., Coffey, J., Elliott, L. H., Gibson, V. M., Greenham, A., Hallam, T. J., Harris, W., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 922–929.

- Bit, R. A., Davis, P. D., Elliott, L. H., Harris, W., Hill, C. H., Keech, E., Kumar, H., Lawton, G., Maw, A., Nixon, J. S., et al. (1993). Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction. Journal of Medicinal Chemistry, 36(1), 21–29.

- Davis, P. D., Bit, R. A., & Hurst, S. A. (1990). A convenient synthesis of bisindolyl- and indolylaryl maleic anhydrides. Tetrahedron Letters, 31(17), 2353–2356.

- Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. The Journal of Organic Chemistry, 63(17), 6053–6058.

- Wilkinson, S. E., Parker, P. J., & Nixon, J. S. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337.

- Zhong, C., Wu, Y., Chang, H., Liu, C., Zhou, L., Zou, J., & Qi, Z. (2017).

- Davis, P. D., Hill, C. H., Lawton, G., Nixon, J. S., Wilkinson, S. E., Hurst, S. A., Keech, E., & Turner, S. E. (1992). Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides. Journal of Medicinal Chemistry, 35(1), 177–184.

Sources

- 1. Recent advances in the synthesis of pyrido[1,2-a]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Crystal structure determination of 1,2,3,4-tetrahydro-2-phenoxycarbonyl-7-phenylsulphonylazocino[4,3-b]indol-6 (5H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ro 32-0432 hydrochloride chemical structure and properties

Target Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Ro 32-0432 hydrochloride (Bisindolylmaleimide XI hydrochloride) is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC) .[1][2] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits distinct isoform selectivity, preferentially targeting conventional, calcium-dependent PKC isoforms (cPKC:

Its primary utility lies in immunological research, specifically the blockade of T-cell activation via the inhibition of IL-2 secretion and IL-2 receptor expression. This compound distinguishes itself from early-generation bisindolylmaleimides by possessing sufficient oral bioavailability to demonstrate efficacy in in vivo models of chronic inflammation and autoimmune disease, such as adjuvant-induced arthritis.

Chemical & Physical Specifications

Structural Characterization

Ro 32-0432 belongs to the bisindolylmaleimide class of PKC inhibitors.[3] Structurally, it is an analog of Ro 31-8220 where the conformational flexibility is restricted, enhancing its specificity for the ATP-binding site of the kinase domain.

| Property | Specification |

| IUPAC Name | 3-(8-((Dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride |

| Common Name | Ro 32-0432 Hydrochloride; Bisindolylmaleimide XI HCl |

| CAS Number | 145333-02-4 (Parent); 1781828-85-0 (HCl Salt specific) |

| Molecular Formula | |

| Molecular Weight | 489.01 g/mol |

| Appearance | Red to orange solid |

| Solubility | DMSO (up to 10-20 mM); Ethanol (low); Water (insoluble) |

| Cell Permeability | Yes |

Storage & Stability[2][4][9]

-

Solid State: Store at -20°C, desiccated and protected from light. Stable for >2 years.

-

Stock Solution: Reconstitute in anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Stable at -20°C for 1-3 months.

Mechanistic Profile & Selectivity[5][9]

Mechanism of Action

Ro 32-0432 functions as a competitive inhibitor at the ATP-binding site of the PKC catalytic domain. By preventing ATP hydrolysis, it blocks the phosphorylation of downstream substrates essential for T-cell signal transduction, particularly the NF-

Isoform Selectivity Data

The compound displays a ~10-fold selectivity for PKC

| PKC Isoform | Classification | IC50 (nM) | Selectivity Ratio (vs PKC |

| PKC | Conventional (Ca²⁺-dependent) | 9 | 1.0 (Reference) |

| PKC | Conventional | 28 | ~3.1x |

| PKC | Conventional | 31 | ~3.4x |

| PKC | Conventional | 37 | ~4.1x |

| PKC | Novel (Ca²⁺-independent) | 108 | ~12.0x |

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Ro 32-0432 within the T-cell Receptor (TCR) signaling cascade.

Figure 1: Mechanism of Action. Ro 32-0432 competitively inhibits ATP binding to activated PKC, preventing downstream transcription factor activation.

Experimental Protocols

A. Reconstitution and Handling

Critical: Ro 32-0432 is hygroscopic and light-sensitive.[4]

-

Equilibrate the vial to room temperature before opening to prevent condensation.[5]

-

Add anhydrous DMSO to achieve a stock concentration of 10 mM (4.89 mg/mL). Vortex gently.

-

Aliquot into light-protective (amber) tubes (e.g., 20 µL per tube) to avoid repeated freeze-thaw cycles.

-

Store at -20°C.

B. In Vitro T-Cell Inhibition Assay

This protocol validates the compound's efficacy by measuring the inhibition of IL-2 secretion in Jurkat T-cells or primary human PBMCs.

Materials:

-

Jurkat E6-1 cells or PBMCs.

-

Stimulants: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin OR Anti-CD3/CD28 antibodies.

-

Assay Media: RPMI-1640 + 10% FBS.

-

Readout: IL-2 ELISA kit.

Workflow:

-

Cell Prep: Resuspend cells at

cells/mL in fresh media. -

Inhibitor Dilution: Prepare serial dilutions of Ro 32-0432 in media (Range: 1 nM to 1 µM). Keep DMSO concentration <0.1%.

-

Pre-incubation: Add inhibitor to cells and incubate for 1 hour at 37°C. This step is vital for ensuring intracellular equilibrium before pathway activation.

-

Stimulation: Add PMA (50 ng/mL) and Ionomycin (1 µM) to induce PKC activation.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Harvest: Centrifuge plates; collect supernatant.

-

Analysis: Quantify IL-2 via ELISA.

-

Expected Result: Dose-dependent reduction in IL-2 with an IC50 ~30-50 nM (cellular context often shifts IC50 slightly higher than cell-free enzymatic assays).

-

C. In Vivo Administration (Rat Model)

Ro 32-0432 is orally bioavailable, a rarity for many bisindolylmaleimides.

-

Vehicle: Acidified water or saline (compound is an HCl salt and soluble in slightly acidic aqueous vehicles) or 0.5% Methylcellulose/0.1% Tween 80.

-

Dosage: Effective anti-inflammatory range: 10 – 50 mg/kg (P.O. or I.P.).

-

Frequency: Daily or BID depending on the pharmacokinetic clearance rate of the specific model.

Experimental Workflow Diagram

Figure 2: Standard In Vitro Assay Workflow for T-Cell Inhibition.

Safety & Toxicology

-

Hazard Classification: Irritant.

-

Target Organ Toxicity: No specific organ toxicity reported at standard research doses, but PKC inhibition can affect vascular tone and platelet function.

-

Handling: Wear standard PPE (gloves, lab coat, safety glasses). Perform powder weighing in a fume hood to avoid inhalation.

References

-

Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation." Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[6]

-

Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335-337.

-

R&D Systems. "Ro 32-0432 hydrochloride Product Datasheet."

-

Alvarez-Rueda, N., et al. (2009). "Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact." PLoS ONE, 4(10), e7581.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact | PLOS One [journals.plos.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]

- 6. ovid.com [ovid.com]

In-Depth Technical Guide: Ro 32-0432 Hydrochloride Cell Permeability & Application

[1]

Executive Summary

Ro 32-0432 hydrochloride is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), specifically targeting the conventional isoforms PKC

This guide details the physicochemical basis of its permeability, validated experimental protocols for its use, and the mechanistic logic required to interpret data accurately.

Physicochemical Profile & Permeability Mechanics[1][2]

The cell permeability of Ro 32-0432 is not accidental; it is a result of specific structural modifications to the bisindolylmaleimide scaffold.

Structural Determinants of Permeability

The core structure of Ro 32-0432 is a bisindolylmaleimide, which mimics the adenosine triphosphate (ATP) molecule, allowing it to bind competitively to the catalytic domain of PKC.

-

Lipophilic Core: The planar bisindolyl system provides the necessary lipophilicity to partition into the lipid bilayer of the cell membrane.

-

Cationic Modification: The addition of an amino-alkyl side chain (dimethylaminomethyl) serves a dual purpose:

-

Solubility: It allows for the formation of a hydrochloride salt, improving aqueous solubility for formulation.

-

Amphiphilicity: It creates an amphiphilic profile that facilitates membrane traversal via passive diffusion while maintaining intracellular retention.

-

Permeability Data & Bioavailability

While specific Caco-2

-

Oral Bioavailability: The compound is orally active in rat models of inflammation (e.g., adjuvant-induced arthritis), confirming significant intestinal absorption and systemic distribution.

-

Cellular Uptake: In human peripheral blood T-cells, Ro 32-0432 inhibits IL-2 secretion and CD25 expression at low nanomolar concentrations (10–100 nM), proving it effectively crosses the plasma membrane to reach cytosolic PKC.

Visualization: The Permeability Funnel

The following diagram illustrates the structural logic facilitating cell entry.

Figure 1: Structural features of Ro 32-0432 enabling solubility and passive membrane diffusion.

Mechanism of Action & Selectivity

Ro 32-0432 functions as an ATP-competitive inhibitor.[1] Its utility lies in its selectivity window. At low concentrations, it inhibits conventional PKC isoforms without affecting atypical isoforms or other kinases.[1]

Selectivity Profile

-

Primary Targets: PKC

( -

Secondary Targets (Lower Affinity): PKC

( -

Selectivity Window: There is roughly a 10-fold selectivity for Ca

-dependent (conventional) isoforms over Ca -

Off-Targets: At concentrations

M, specificity is lost, and it may inhibit PKA or other kinases.

Signaling Pathway Interference

The compound blocks the propagation of signals from surface receptors (e.g., TCR/CD3) to the nucleus.

Figure 2: Mechanism of Action. Ro 32-0432 blocks the ATP binding site of PKC, preventing downstream activation of transcription factors like NF-

Experimental Protocols

To ensure data integrity, the following protocols utilize a "self-validating" approach where dose-dependence confirms specificity.

Reconstitution & Storage[1][4]

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Solubility: Soluble up to 5 mg/mL (approx. 10 mM) in DMSO.

-

Storage: Store stock solutions at -20°C in varying aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2]

-

Note on Water: While the HCl salt is more water-soluble than the free base, initial reconstitution in DMSO is recommended to ensure complete solubilization before diluting into aqueous buffers.

Cellular Inhibition Protocol (T-Cell Example)

Objective: Inhibit PKC-driven IL-2 secretion in Jurkat T-cells.

-

Preparation:

-

Prepare a 10 mM stock in DMSO.

-

Dilute in culture media (RPMI + 10% FBS) to 100x the final concentration.

-

Critical Step: Ensure final DMSO concentration on cells is <0.1% to avoid vehicle toxicity.

-

-

Dosing Strategy (The Specificity Check):

-

Low Dose (10–30 nM): Targets PKC

predominantly. -

Medium Dose (100 nM): Targets PKC

and -

High Dose (>500 nM): Likely inhibits PKC

and potentially other kinases (loss of specificity). -

Control: Vehicle control (DMSO only) is mandatory.

-

-

Incubation:

-

Pre-incubate cells with Ro 32-0432 for 45–60 minutes at 37°C. This allows sufficient time for passive diffusion and equilibrium binding to intracellular PKC.

-

-

Stimulation:

-

Stimulate cells with PMA (10 ng/mL) and Ionomycin (0.5

M) to bypass surface receptors and directly activate PKC/Calcium pathways.

-

-

Readout:

-

Harvest supernatants after 24 hours for IL-2 ELISA.

-

Alternatively, lyse cells after 30 minutes for Western Blot analysis of phospho-substrates (e.g., p-MARCKS).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration shock | Dilute stock in a larger volume of media slowly while vortexing. Do not exceed 10 |

| No Inhibition Observed | Insufficient pre-incubation | Increase pre-incubation time to 1 hour to ensure intracellular equilibrium. |

| Cytotoxicity | Off-target effects or DMSO | Run an MTT/CellTiter-Glo assay. Keep DMSO <0.1%. Verify dose is <1 |

Experimental Workflow Visualization

Figure 3: Step-by-step experimental workflow for using Ro 32-0432 in cellular assays.

References

-

Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929. Link

-

Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337. Link

-

Sigma-Aldrich. Ro 32-0432 Product Information & Datasheet. Link

-

Tocris Bioscience. Ro 32-0432 Hydrochloride Technical Data. Link

Sources

- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKC Inhibitor Set The PKC Inhibitor Set controls the biological activity of PKC. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Application of Ro 32-0432 Hydrochloride in T-Cell Activation Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ro 32-0432 hydrochloride, a selective Protein Kinase C (PKC) inhibitor, and its application in the study of T-cell activation. The content herein is structured to deliver not just protocols, but the underlying scientific rationale, ensuring robust and interpretable experimental outcomes.

The Nexus of T-Cell Activation and Protein Kinase C Signaling

T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This primary signal, coupled with co-stimulatory signals (e.g., via CD28), triggers a sophisticated intracellular signaling cascade.[1][2] A critical juncture in this pathway is the activation of Protein Kinase C (PKC).

Upon TCR and co-stimulatory receptor engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] While IP3 mediates the release of intracellular calcium stores, DAG recruits and activates members of the PKC family at the cell membrane.[4] These activated PKC isoforms, particularly the conventional (cPKC) and novel (nPKC) types, phosphorylate a multitude of downstream substrates. This phosphorylation cascade is indispensable for the activation of key transcription factors, including NF-κB and AP-1, which drive the expression of genes essential for T-cell function, such as Interleukin-2 (IL-2), the IL-2 receptor (CD25), and ultimately, clonal proliferation and differentiation.[5][6]

Given its central role, PKC represents a strategic target for modulating T-cell responses.[7][8] Pharmacological inhibition of PKC allows for the precise dissection of its contribution to T-cell activation and serves as a potential therapeutic approach for T-cell-mediated autoimmune and inflammatory diseases.[7][9]

Figure 1: Simplified T-Cell Receptor Signaling Cascade.

Ro 32-0432 Hydrochloride: A Selective Tool for Interrogating PKC Function

Ro 32-0432 is a cell-permeable, ATP-competitive inhibitor belonging to the bisindolylmaleimide class of compounds.[10] It serves as a powerful and selective tool for investigating PKC-dependent signaling pathways.

Mechanism of Action and Isoform Selectivity

Ro 32-0432 exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC. Its selectivity is a key feature for experimental design. The compound is most potent against the conventional PKC isoforms (cPKCs), which are dependent on both DAG and Ca²⁺ for activation. It displays slight selectivity for PKCα over other conventional and novel isoforms.[11][12] This graded sensitivity allows researchers to, by careful titration, probe the functions of specific PKC subgroups.

Table 1: PKC Isoform Selectivity Profile of Ro 32-0432

| PKC Isoform | Type | IC₅₀ / Binding Affinity (nM) | Reference(s) |

|---|---|---|---|

| PKCα | Conventional | 9 - 9.3 | [10][11][12] |

| PKCβI | Conventional | 28 | [10][11][12] |

| PKCβII | Conventional | 31 | [10][11][12] |

| PKCγ | Conventional | 37 | [10][11][12] |

| PKCε | Novel | 108 | [10][11][12] |

| PKCζ | Atypical | Substantially inhibited at 500 nM |[13] |

Note: IC₅₀ values can vary slightly based on assay conditions (e.g., ATP concentration).

Physicochemical Properties and Handling

Proper handling and preparation of Ro 32-0432 hydrochloride are paramount for reproducible results.

Table 2: Physicochemical and Handling Data for Ro 32-0432 Hydrochloride

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1781828-85-0 | [11] |

| Molecular Formula | C₂₈H₂₈N₄O₂·HCl | [11][14] |

| Molecular Weight | ~489.01 g/mol | [11][14] |

| Appearance | Red solid | |

| Solubility | Soluble in DMSO (e.g., to 10 mM with gentle warming) | |

| Storage | Store solid at -20°C. |

| Stock Solution | Prepare a concentrated stock (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C. Stock solutions are reported to be stable for up to 4 months. | |

Experimental Design: Causality and Self-Validation

As a Senior Application Scientist, I emphasize that a robust protocol is a self-validating one. The experimental design must be built on a foundation of causality, where each component and control is chosen to answer a specific question.

Rationale for Concentration Selection

The choice of inhibitor concentration is the most critical parameter. It dictates the specificity and the interpretation of your results. Using an unnecessarily high concentration risks off-target effects and confounds data interpretation.

Table 3: Recommended Concentration Ranges for T-cell Assays

| Concentration Range | Targeted PKC Isoforms | Typical Application | Rationale & Considerations |

|---|---|---|---|

| 10 - 50 nM | Primarily PKCα and other cPKCs | Dissecting the role of high-affinity cPKCs in initial activation events. | This range leverages the high potency of Ro 32-0432 for cPKCs while minimizing inhibition of novel and atypical isoforms.[15] |

| 100 - 500 nM | All conventional and novel PKCs | General inhibition of Ca²⁺-dependent PKC signaling. | At these concentrations, PKCε is also effectively inhibited.[13][15] This is useful for determining if any PKC from these families is involved. |

| 1 - 10 µM | Pan-PKC inhibition (including some atypical) | Broadly assessing the requirement of PKC activity for a cellular process. | Use with caution. Off-target kinase inhibition is more likely.[5] Always validate findings with a structurally different PKC inhibitor. |

Essential Controls for Robust Data Interpretation

-

Vehicle Control: T-cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve Ro 32-0432. This is non-negotiable and controls for any effects of the solvent itself.

-

Unstimulated Control: T-cells cultured in media without any activating stimuli. This establishes the basal state of the cells.

-

Stimulated Control: T-cells activated with the chosen stimulus (e.g., anti-CD3/CD28) in the absence of the inhibitor. This defines the maximal response and serves as the primary comparator for the inhibitor-treated groups.

-

Positive Control for Inhibition (Optional but Recommended): Use of a potent, broad activator of PKC like Phorbol 12-myristate 13-acetate (PMA). Demonstrating that Ro 32-0432 can block a PMA-driven response confirms the inhibitor is active in your system.[5]

Timing of Inhibition: Pre-incubation is Key

For ATP-competitive inhibitors like Ro 32-0432, pre-incubation is standard practice. Allowing the inhibitor to enter the cell and equilibrate with its target kinase before initiating the signaling cascade ensures effective inhibition. A pre-incubation period of 30-60 minutes at 37°C is typically sufficient.[5]

Core Protocols for T-Cell Activation Studies

The following protocols are designed as templates. Researchers must optimize cell numbers, antibody concentrations, and incubation times for their specific system (e.g., human vs. mouse T-cells, naive vs. memory cells).

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. cd-genomics.com [cd-genomics.com]

- 5. Disparate effects of phorbol esters, CD3 and the costimulatory receptors CD2 and CD28 on RANTES secretion by human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 7. Protein kinase C inhibitors for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKC inhibitors: potential in T cell-dependent immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ro 32-0432 hydrochloride | Protein Kinase C Inhibitors: Tocris Bioscience [rndsystems.com]

- 12. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]

- 13. portlandpress.com [portlandpress.com]

- 14. scbt.com [scbt.com]

- 15. journals.physiology.org [journals.physiology.org]

Technical Guide: Ro 32-0432 Hydrochloride and Cancer Cell Migration

Executive Summary

Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC), exhibiting high selectivity for conventional PKC isoforms (cPKC: α, βI, βII, γ) over Ca²⁺-independent novel (nPKC) and atypical (aPKC) isoforms. In the context of oncology drug development, it serves as a critical chemical probe for dissecting the role of PKCα signaling in epithelial-mesenchymal transition (EMT) , cytoskeletal remodeling, and metastatic dissemination.

This guide provides a rigorous technical framework for utilizing Ro 32-0432 to modulate and quantify cancer cell migration. It moves beyond generic assay descriptions to focus on the specific pharmacological requirements of this compound, ensuring data reproducibility and mechanistic accuracy.

Mechanistic Pharmacology

Target Selectivity Profile

Ro 32-0432 belongs to the bisindolylmaleimide class of inhibitors.[1][2][3] Unlike broad-spectrum staurosporine derivatives, it utilizes steric constraints within the ATP-binding pocket to achieve isoform selectivity.

Table 1: Inhibitory Potency (IC₅₀) of Ro 32-0432 against PKC Isoforms

| Target Isoform | Classification | IC₅₀ (Cell-Free Assay) | Role in Migration |

|---|---|---|---|

| PKCα | Conventional (cPKC) | 9.3 nM | Primary driver of focal adhesion turnover and β-catenin stabilization. |

| PKCβI | Conventional (cPKC) | 28.0 nM | Involved in actin polymerization. |

| PKCβII | Conventional (cPKC) | 31.0 nM | Regulates endothelial barrier permeability. |

| PKCγ | Conventional (cPKC) | 37.0 nM | Neuronal-specific; less relevant in carcinoma migration. |

| PKCε | Novel (nPKC) | 108.0 nM | Secondary target; requires higher dosing to inhibit. |

Mode of Action in Migration

PKCα is a "molecular switch" for migration. Upon activation by phorbol esters (e.g., PMA) or growth factors, PKCα phosphorylates key substrates that drive the physical translocation of the cell. Ro 32-0432 blocks these events by occupying the ATP-binding site of the kinase domain.

Key Pathways Inhibited:

-

β-Catenin Signaling: PKCα phosphorylates GSK-3β (inhibiting it) or directly stabilizes β-catenin, allowing nuclear translocation and transcription of pro-metastatic genes (e.g., SNAIL, TWIST). Ro 32-0432 restores β-catenin degradation complexes.

-

Integrin Trafficking: PKCα regulates the recycling of β1-integrins at the leading edge of migrating cells. Inhibition leads to rigid adhesion and loss of motility.

-

Nox5 Activation: In specific cancers (e.g., breast, pancreatic), PKCα phosphorylates NADPH Oxidase 5 (Nox5), generating ROS that facilitate invasion.

Figure 1: Mechanistic pathway of Ro 32-0432. The compound competitively inhibits ATP binding to PKCα, blocking downstream signaling cascades essential for cytoskeletal remodeling and metastatic competency.

Experimental Protocol: Transwell Migration Assay

This protocol is optimized for Ro 32-0432 , accounting for its lipophilicity and kinetic profile.

Reagent Preparation

-

Stock Solution: Dissolve Ro 32-0432 hydrochloride in high-grade DMSO to a concentration of 10 mM .

-

Note: The hydrochloride salt improves water solubility slightly, but DMSO is required for stock stability.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Working Solution: Dilute stock in serum-free media immediately prior to use.

-

Target Dosing: Construct a dose-response curve: 100 nM, 500 nM, 1 µM, 5 µM .

-

Critical Control: Ensure the vehicle control (DMSO) matches the highest concentration used (typically <0.1% v/v).

-

Step-by-Step Methodology

Step 1: Cell Starvation (Synchronization)

-

Culture cells to 80% confluence.

-

Wash 2x with PBS and incubate in serum-free media (SFM) for 12–24 hours.

-

Why: This minimizes basal PKC activity driven by growth factors in serum, ensuring that the observed migration is specific to the chemoattractant gradient.

Step 2: Pre-Treatment (The "Loading" Phase)

-

Dissociate cells using Accutase (gentler than Trypsin) to preserve surface receptors.

-

Resuspend cells in SFM containing Ro 32-0432 at 2x the desired final concentration.

-

Incubate for 30–60 minutes at 37°C in suspension (or adherent if treating prior to detachment).

-

Scientific Integrity: This pre-incubation step is mandatory. Bisindolylmaleimides require time to permeate the membrane and reach equilibrium within the ATP-binding pocket before the migration stimulus is applied.

Step 3: Chamber Assembly

-

Lower Chamber: Add 600 µL of complete media (containing 10% FBS) or specific chemoattractant (e.g., CXCL12, EGF).

-

Upper Chamber (Insert): Add 100 µL of the cell suspension (treated with Ro 32-0432).

-

Cell Density: Optimize for cell line (typically 5×10⁴ to 1×10⁵ cells/well).

-

Note: The drug must be present in both chambers to maintain equilibrium, otherwise, a concentration gradient of the inhibitor will form, confounding results.

-

Step 4: Migration & Analysis

-

Incubate for 12–24 hours (cell line dependent).

-

Fixation: 4% Paraformaldehyde (15 min).

-

Staining: 0.1% Crystal Violet or DAPI.

-

Quantification: Image 5 random fields per insert at 10x/20x magnification. Count migrated cells.

Figure 2: Optimized workflow for Transwell migration assays using Ro 32-0432. Note the critical pre-incubation step and the requirement for inhibitor presence in both chambers.

Data Interpretation & Troubleshooting

Expected Results

-

Dose-Dependency: You should observe a sigmoidal inhibition curve.

-

Low Dose (10-100 nM): Minimal effect on migration (unless the cell line is hypersensitive).

-

Effective Dose (1-5 µM): Significant reduction in migrated cells (often 40–80% inhibition).

-

Toxicity Check: If >10 µM causes 100% inhibition, verify cell viability (Trypan Blue or MTT). Ro 32-0432 is generally non-toxic at <5 µM, but high doses can induce apoptosis off-target.

-

Specificity Controls (The "Twist1" Nuance)

To validate that your observed effect is PKC-mediated, utilize a negative control or a differential inhibitor.

-

Scientific Insight: In Twist1-induced epithelial dissemination, Ro 32-0432 was found to have no effect , whereas PKD inhibitors blocked migration.[4] This distinguishes PKC signaling from PKD signaling.

-

Recommendation: Include Gö 6976 (a dual PKCα/PKD inhibitor) alongside Ro 32-0432.

Common Pitfalls

-

Incomplete Solubilization: Ro 32-0432 HCl is hygroscopic. Ensure the DMSO stock is clear before dilution.

-

Serum Interference: High serum concentrations in the upper chamber can bind the drug, reducing its effective free concentration. Keep the upper chamber serum-free.

-

Washout: If you wash cells after pre-treatment and seed them without the drug, the inhibitory effect will reverse rapidly (reversible binding). Maintain drug presence throughout the assay.

References

-

National Institutes of Health (NIH). (2012). Regulation of Glioma Cell Migration by Serine-Phosphorylated P311. PMC. Retrieved from [Link]

-

PLOS ONE. (2012). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. Retrieved from [Link]

-

American Association for Cancer Research (AACR). (2020). Twist1-Induced Epithelial Dissemination Requires Prkd1 Signaling.[4] Cancer Research.[5] Retrieved from [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ovid.com [ovid.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Targeting PKC Isoforms in Autoimmunity: A Technical Guide to Ro 32-0432 Hydrochloride

Executive Summary

Ro 32-0432 hydrochloride represents a pivotal tool compound in the study of T-cell-mediated autoimmunity. As a selective, orally active inhibitor of Protein Kinase C (PKC) —specifically favoring the conventional isoforms PKCα and PKCβ —it provides a precise mechanism to interrogate the signal transduction pathways leading to T-cell activation and proliferation.

This guide details the pharmacological profile, mechanistic basis, and experimental application of Ro 32-0432 in autoimmune disease models. It is designed for researchers requiring high-fidelity protocols for Arthritis , Experimental Autoimmune Myocarditis (EAM) , and T-cell signaling assays.

Part 1: Mechanistic Foundation & Pharmacology

The PKC Signaling Axis in T-Cells

The therapeutic rationale for Ro 32-0432 lies in its ability to disrupt the "Signal 1" downstream cascade in T-cells. Upon T-cell receptor (TCR) engagement, Phospholipase C-gamma (PLC

Ro 32-0432 functions as an ATP-competitive inhibitor.[1] By blocking PKC

Selectivity Profile (IC50 Data)

Ro 32-0432 exhibits high selectivity for conventional PKC isoforms over non-conventional ones and other kinases.

| Isoform | IC50 (nM) | Class | Physiological Relevance in Autoimmunity |

| PKC | 9.3 | Conventional | T-cell activation; Cardiac contractility; Gap junction regulation |

| PKC | 28.0 | Conventional | B-cell signaling; Vascular complications |

| PKC | 30.0 | Conventional | Similar to |

| PKC | 36.5 | Conventional | Neuronal signaling (CNS specific) |

| PKC | 108.3 | Novel | Macrophage activation; less sensitive to Ro 32-0432 |

Data Source: Derived from biochemical assays using purified enzymes [1, 2].

Pathway Visualization

The following diagram illustrates the precise intervention point of Ro 32-0432 within the T-cell activation cascade.

Figure 1: Mechanism of Action. Ro 32-0432 blocks the PKC-dependent arm of T-cell activation, preventing IL-2 synthesis.[2]

Part 2: Preclinical Efficacy in Autoimmune Models

Experimental Autoimmune Myocarditis (EAM)

Recent studies highlight Ro 32-0432's efficacy in EAM, a model for human myocarditis and dilated cardiomyopathy.

-

Pathology: EAM is characterized by CD4+ T-cell infiltration and autoantibody production against cardiac myosin.

-

Therapeutic Effect: Ro 32-0432 treatment significantly reduces the heart weight/body weight ratio (a marker of inflammation/edema) and prevents the downregulation of Connexin 43 (Cx43), preserving gap junction integrity and preventing arrhythmia (QRS prolongation) [3].

-

Biomarker: Efficacy can be validated by Western Blotting for p-MARCKS (Ser152/156) . Ro 32-0432 treatment should abolish the EAM-induced increase in p-MARCKS.[3]

Arthritis Models (AIA/CIA)

In Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA), Ro 32-0432 demonstrates systemic anti-inflammatory effects.[2]

-

Effect: It inhibits secondary paw swelling (the immunological phase) rather than just the primary inflammatory phase, confirming its action on the adaptive immune response (T-cells) rather than just innate inflammation [1].

-

Dosing: Oral administration is effective in these chronic models, highlighting its bioavailability.

Part 3: Experimental Protocols

Compound Preparation

Ro 32-0432 Hydrochloride is a bisindolylmaleimide derivative. Proper solubilization is critical for in vivo reproducibility.

-

Molecular Weight: ~400-450 g/mol (depending on salt form/hydration).

-

Solubility: Soluble in DMSO (>10 mg/mL). Poorly soluble in water.

Stock Solution (In Vitro):

-

Dissolve 1 mg of Ro 32-0432 in 233

L of sterile DMSO to create a 10 mM stock . -

Aliquot into light-protected tubes (compound is light-sensitive).

-

Store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle Preparation (In Vivo - i.p.[2][3] injection):

-

Vehicle: 10% DMSO / 90% Sterile Saline (0.9% NaCl). Note: High DMSO concentrations can be toxic; ensure slow injection.

-

Preparation:

-

Dissolve compound in 100% DMSO first.

-

Slowly add warm (37°C) sterile saline while vortexing to prevent precipitation.

-

Use immediately.

-

Protocol: Treatment of Experimental Autoimmune Myocarditis (EAM)

This protocol is adapted from Oncotarget (2017) and Frontiers in Physiology (2022) [3, 4].

Objective: Assess the ability of Ro 32-0432 to prevent cardiac remodeling and arrhythmia during the peak inflammatory phase.

Materials:

-

Lewis Rats (Male, 7-8 weeks).

-

Porcine Cardiac Myosin (PCM).

-

Complete Freund’s Adjuvant (CFA).

-

Ro 32-0432 Hydrochloride.

Workflow:

-

Induction (Day 0): Immunize rats subcutaneously in the footpads with PCM (1 mg) emulsified 1:1 in CFA (containing 1 mg/mL M. tuberculosis H37Ra).

-

Treatment Window (Day 14 - Day 21): This corresponds to the peak autoimmune inflammatory phase.

-

Administration:

-

Endpoints (Day 21):

-

ECG: Measure QRS duration (Ro 32-0432 prevents widening).

-

Histology: H&E stain for inflammatory infiltrate.

-

Biochemistry: Harvest heart tissue. Lyse and immunoblot for Cx43 (Total vs. Ser368 phosphorylated) and MARCKS (Total vs. Phospho).

-

Protocol: In Vitro T-Cell Proliferation Assay

Objective: Validate the bioactivity of Ro 32-0432 by inhibiting PMA/Ionomycin-induced proliferation.

-

Cell Source: Human PBMCs or Jurkat T-cells.

-

Stimulation:

-

PMA: 10 ng/mL (activates PKC directly).

-

Ionomycin: 0.5

M (raises intracellular Ca2+).

-

-

Treatment:

-

Pre-incubate cells with Ro 32-0432 (Concentration range: 10 nM - 1

M) for 30 minutes prior to stimulation.

-

-

Incubation: 24 - 48 hours at 37°C, 5% CO2.

-

Readout: IL-2 ELISA (supernatant) or Thymidine incorporation.

-

Expected Result: Dose-dependent inhibition of IL-2 with an IC50 ~30-100 nM.

-

Experimental Workflow Diagram

The following DOT diagram visualizes the EAM in vivo protocol timeline.

Figure 2: In Vivo Workflow. Timeline for Ro 32-0432 administration in the Rat EAM model.

Part 4: Safety & Challenges

Selectivity & Toxicity

While Ro 32-0432 is "selective" for PKC, high doses (>10

-

Cardiovascular Safety: Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 at therapeutic doses (1 mg/kg) actually improves cardiac function in heart failure models by modulating contractility via PKC

inhibition [5]. -

T-Cell Anergy: Prolonged PKC inhibition may induce a state of anergy (unresponsiveness) rather than apoptosis, which is desirable for autoimmunity but requires careful dosing to avoid complete immune suppression.

Why isn't it a drug?

Ro 32-0432 served as a "tool compound" that validated PKC as a target. It paved the way for newer molecules like Sotrastaurin (AEB071) , which have improved oral bioavailability and pharmacokinetic half-lives in humans. However, Ro 32-0432 remains the gold standard for preclinical dissection of PKC

References

-

Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929. Link

-

Wilkinson, S. E., et al. (1993). Bisindolylmaleimides: potent and selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337. Link

-

Zhong, C., et al. (2017). Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats.[6] Oncotarget, 8(38), 63608–63620. Link

-

Wang, Y., et al. (2022). Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex. Frontiers in Physiology, 13. Link

-

Braz, J. C., et al. (2004). PKC-alpha regulates cardiac contractility and propensity toward heart failure. Nature Medicine, 10, 248–254. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. atsjournals.org [atsjournals.org]

- 5. chondrex.com [chondrex.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for In Vivo Administration of Ro 32-0432 Hydrochloride

A Guide for Preclinical Research in Inflammation, Cardiology, and Neuroscience

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Ro 32-0432 Hydrochloride

Ro 32-0432 hydrochloride is a potent, cell-permeable, and selective small molecule inhibitor of Protein Kinase C (PKC).[1][2][3] Its scientific value lies in its relative selectivity for the conventional (or classical) PKC isoforms (cPKC), which are dependent on both Ca²⁺ and diacylglycerol (DAG) for activation. Specifically, it demonstrates a high affinity for PKCα, with slightly lower potency for PKCβΙ, PKCβII, and PKCγ, and significantly less activity against novel and atypical PKC isoforms like PKCε.[1][3][4][5][6] This selectivity allows researchers to dissect the specific roles of cPKC-mediated signaling pathways in complex biological systems.

The mechanism of action involves the inhibition of the kinase domain, thereby preventing the phosphorylation of downstream protein substrates that regulate a multitude of cellular processes.[5][7] Given the ubiquitous nature of PKC signaling, Ro 32-0432 has been instrumental in preclinical studies across various fields, including immunology, cardiology, and neuroscience. It has been shown to prevent T-cell activation and T-cell-driven chronic inflammatory responses, modulate cardiac contractility, and influence neuronal signaling pathways.[2][7][8][9] These application notes provide a comprehensive guide to its formulation and administration for in vivo experimental models.

Caption: Mechanism of Ro 32-0432 in the PKC signaling cascade.

Pre-Administration Considerations: Ensuring Experimental Success

The validity of in vivo data begins with meticulous preparation. The following considerations are critical for reproducible and reliable results.

Compound Storage and Handling

Ro 32-0432 hydrochloride is typically supplied as a solid powder.

-

Long-Term Storage: For maximum stability, store the compound at -20°C in a dry, dark environment.[1]

-

Short-Term Storage: For daily use, storage at 2-8°C is acceptable for days to weeks.[1]

-

Stock Solutions: Once reconstituted, stock solutions in DMSO can be aliquoted and stored at -20°C for up to 4 months.[3] Avoid repeated freeze-thaw cycles.

-

Safety: Ro 32-0432 is a potent bioactive molecule intended for research use only.[1][10] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling and preparation.

Vehicle Selection and Dosing Solution Preparation

The choice of vehicle is paramount for ensuring the compound's solubility and bioavailability while minimizing vehicle-induced toxicity.

-

Rationale for Vehicle Choice: Ro 32-0432 hydrochloride is soluble in Dimethyl Sulfoxide (DMSO).[1][3] DMSO is a common solvent for administering hydrophobic compounds in vivo. However, high concentrations of DMSO can be toxic. It is crucial to minimize the final concentration of DMSO administered to the animal, typically keeping it below 10% of the total injection volume, and to always include a vehicle-only control group in the experimental design.

-

Step-by-Step Preparation Protocol (for a 3 mg/mL stock):

-

Weighing: Accurately weigh the required amount of Ro 32-0432 hydrochloride powder in a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 3 mg/mL as used in some studies).[4]

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Dilution (if required): For administration, the DMSO stock solution may need to be further diluted with a sterile, aqueous vehicle such as saline or phosphate-buffered saline (PBS) immediately before injection to reduce DMSO concentration. Be mindful of potential precipitation upon addition to aqueous solutions. Prepare fresh dilutions for each experiment.

-

Animal Models and Ethical Considerations

-

Model Selection: Ro 32-0432 has been successfully administered in various rodent models, including rats (Sprague-Dawley, AHH/R) and mice.[2][4][9][11] The choice of species and strain should be dictated by the specific research question and disease model.

-

Ethical Compliance: All animal experiments must be conducted in strict accordance with a protocol approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board.

In Vivo Administration Protocols

The route of administration directly impacts the pharmacokinetic and pharmacodynamic profile of the compound. Oral and intraperitoneal routes are the most commonly reported for Ro 32-0432.

Protocol 1: Intraperitoneal (i.p.) Injection

This route provides rapid systemic exposure and is often used when bypassing first-pass metabolism is desired. It has been effectively used in studies of experimental autoimmune myocarditis.[4]

-

Dosage: A dosage of 1 mg/kg has been shown to be effective in rats.[4] However, dosages can range widely (1-200 mg/kg) depending on the model and desired effect.[4] A dose-response study is recommended to determine the optimal concentration for a new experimental model.

-

Frequency: Dosing every two days has been reported to be effective.[4]

-

Procedure:

-

Prepare the dosing solution as described in Section 2.2. A concentration of 3 mg/mL in DMSO has been used.[4]

-

Accurately weigh the animal to calculate the precise injection volume.

-

Administer the calculated volume via intraperitoneal injection, adhering to established institutional guidelines for the procedure.

-

Include a control group receiving an identical volume of the vehicle alone.

-

Protocol 2: Oral Gavage (p.o.)

This route is essential for evaluating the compound's efficacy as an orally bioavailable agent, which is critical for translational studies. Ro 32-0432 has been demonstrated to be orally active in models of T-cell-driven inflammation.[2][6]

-

Dosage: A range of 10-50 mg/kg has been reported as effective in rats.[6]

-

Frequency: A single oral administration has been shown to inhibit subsequent inflammatory responses.[6] Chronic studies may require daily or other regular dosing schedules.

-

Procedure:

-

Prepare the dosing solution. A suspension in a suitable vehicle (e.g., 0.5% methylcellulose) may be necessary for oral gavage if solubility in an aqueous-based vehicle is limited.

-

Accurately weigh the animal to calculate the administration volume.

-

Administer the calculated volume using a proper oral gavage needle, ensuring the safety and comfort of the animal.

-

Include a control group receiving the vehicle alone via oral gavage.

-

Caption: A generalized workflow for in vivo studies using Ro 32-0432.

Summary of Published In Vivo Protocols

For ease of reference, the following table summarizes key parameters from published studies. This serves as an authoritative starting point for experimental design.

| Route of Admin. | Species/Strain | Dosage Range | Dosing Vehicle | Key Findings | Reference |

| Oral (p.o.) | AHH/R Rats | 10 - 50 mg/kg | Not specified | Inhibited phorbol ester-induced edema and T-cell driven inflammation. | Birchall et al., 1994[2][6] |

| Intraperitoneal (i.p.) | Lewis Rats | 1 mg/kg | DMSO | Reduced severity of experimental autoimmune myocarditis. | Li et al., 2017[4] |

| Intraperitoneal (i.p.) | Sprague-Dawley Rats | 100 mg/kg | Not specified | Blunted ventilatory responses to hypoxia; crossed the blood-brain barrier. | Gozal et al., 1998[11] |

| Intravenous (i.v.) Infusion | Mice | Not specified | Not specified | Increased cardiac contractility in wild-type and heart failure models. | Braz et al., 2006[9] |

Pharmacodynamic Assessment: Verifying Target Engagement

A crucial component of a self-validating protocol is to confirm that the administered compound is inhibiting its intended target in vivo.

-

Rationale: Measuring the phosphorylation status of a known downstream PKC substrate provides direct evidence of Ro 32-0432 activity in the target tissue. The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-established target of PKC.[4][9]

-

Methodology: Western Blotting for Phospho-MARCKS

-

Sample Collection: At a relevant time point post-administration, euthanize the animal and harvest the tissue of interest (e.g., heart, spleen, brain).

-

Protein Extraction: Immediately snap-freeze the tissue in liquid nitrogen. Lyse the tissue in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

-

Western Blot: Separate equal amounts of protein from each sample (vehicle and Ro 32-0432 treated) by SDS-PAGE. Transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS). Subsequently, probe with an antibody for total MARCKS and a loading control (e.g., GAPDH) to normalize the data.

-

Analysis: A significant reduction in the p-MARCKS / total MARCKS ratio in the Ro 32-0432-treated group compared to the vehicle control group confirms target engagement.

-

References

-